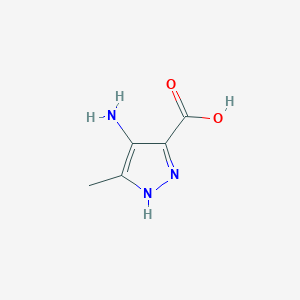

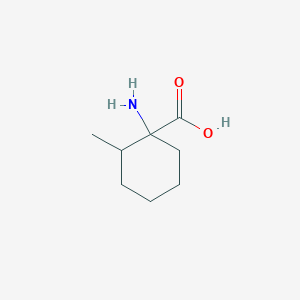

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid involves multi-step reactions, starting from simple precursors to achieve the desired complex structures. For instance, derivatives of 1H-pyrazole-3-carboxylic acid can be synthesized through a series of reactions involving oxidation, methylation, or reactions with specific reagents like acyl chlorides or aminophenol derivatives, leading to various functionalized pyrazole compounds (Duan Yuan-fu, 2011; İ. Yıldırım & F. Kandemirli, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is characterized by specific hydrogen bonding patterns and crystal packing. For example, the hydrogen-bonded chains and sheets in related methyl pyrazole derivatives highlight the importance of N-H...O and C-H...O interactions in determining the molecular conformation and stability in the solid state (J. Portilla et al., 2007).

Applications De Recherche Scientifique

Synthesis and Pharmacological Investigation

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid and its derivatives have been synthesized for pharmacological investigations. For instance, a study by Gokulan et al. (2012) explored the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, investigating their analgesic and anti-inflammatory activities. The compounds demonstrated significant activity, presenting potential as a novel class of analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Hydrogen Bonding Studies

The compound has also been a subject of structural and hydrogen bonding studies. For instance, Portilla et al. (2007) examined molecules related to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid, exploring their hydrogen-bonded chains and sheets, which is crucial for understanding their molecular interactions (Portilla et al., 2007).

Functionalization Reactions

Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives. These studies are important for the development of new chemical entities and understanding the reaction mechanisms (Yıldırım et al., 2005).

Coordination Complexes

The creation of coordination complexes using pyrazole-dicarboxylate acid derivatives, including those related to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid, has been studied by Radi et al. (2015). These complexes have potential applications in various fields, including catalysis and materials science (Radi et al., 2015).

Dynamic Properties in Solid State

The dynamic properties of pyrazole-4-carboxylic acids in the solid state were explored by Infantes et al. (2013), which is critical for understanding their behavior in various applications, including pharmaceutical formulations (Infantes et al., 2013).

Corrosion Inhibition

The compound and its derivatives have been evaluated as corrosion inhibitors, as studied by Herrag et al. (2007). This application is significant in industrial processes where corrosion resistance is essential (Herrag et al., 2007).

Orientations Futures

While specific future directions for 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid were not found in the search results, the study of pyrazole derivatives continues to be a significant area of research due to their diverse pharmacological properties . Further studies could focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new therapeutic applications.

Propriétés

IUPAC Name |

4-amino-5-methyl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(6)4(5(9)10)8-7-2/h6H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMPVHVKBHXODP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325777 |

Source

|

| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

94993-81-4 |

Source

|

| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)

![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)

![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)